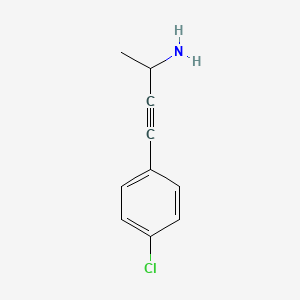

4-(4-Chlorophenyl)but-3-yn-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

153395-90-5 |

|---|---|

Molecular Formula |

C10H10ClN |

Molecular Weight |

179.64 g/mol |

IUPAC Name |

4-(4-chlorophenyl)but-3-yn-2-amine |

InChI |

InChI=1S/C10H10ClN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,12H2,1H3 |

InChI Key |

CAYPHUKXQSWEIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4 4 Chlorophenyl but 3 Yn 2 Amine

Retrosynthetic Analysis and Proposed Synthetic Pathways

A logical retrosynthetic analysis of 4-(4-chlorophenyl)but-3-yn-2-amine suggests three primary bond disconnections, leading to several feasible synthetic routes. These pathways hinge on well-established and robust chemical reactions, including palladium-catalyzed cross-coupling, stereoselective alkynylation, and reductive amination.

Palladium-Catalyzed Cross-Coupling Strategies for Arylalkyne Formation

The formation of the carbon-carbon bond between the chlorophenyl ring and the butyne backbone is a critical step. The Sonogashira coupling reaction is a powerful and widely used method for this transformation, involving the coupling of a terminal alkyne with an aryl halide. numberanalytics.comwikipedia.org

A plausible forward synthesis based on this strategy would involve the reaction of 1-chloro-4-iodobenzene (B104392) with but-3-yn-2-ol. The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl, making the iodo-substituted benzene (B151609) a more reactive coupling partner. wikipedia.org This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst, like CuI, and an amine base. youtube.com

The general mechanism of the Sonogashira coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I) salt, and base), and finally, reductive elimination to yield the desired arylalkyne and regenerate the Pd(0) catalyst. youtube.com

Stereoselective Alkynylation Approaches for Chiral Center Introduction

Introducing the chiral center at the C2 position with high stereoselectivity is a significant challenge. One potential strategy involves the asymmetric alkynylation of an appropriate prochiral ketone. However, achieving high enantioselectivity in the direct alkylation of ketones can be difficult. nih.gov

An alternative and often more selective approach is the enantioselective addition of an alkynyl nucleophile to an aldehyde. For the synthesis of this compound, this would involve the reaction of 4-chlorophenylacetylene (B8058041) with acetaldehyde (B116499) in the presence of a chiral catalyst. The resulting chiral secondary alcohol could then be converted to the corresponding amine with retention of stereochemistry.

Recent advances have demonstrated the use of chiral mono-protected aminomethyl oxazoline (B21484) (MPAO) ligands in palladium-catalyzed enantioselective alkynylation of isobutyric amides. nih.gov This highlights the potential for ligand-based control of stereochemistry in similar transformations.

Reductive Amination Pathways for Amine Installation

The final installation of the amine group can be effectively achieved through reductive amination. wikipedia.orglibretexts.org This two-step process involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com

In the context of synthesizing this compound, the precursor would be the corresponding ketone, 4-(4-chlorophenyl)but-3-yn-2-one. This ketone can be synthesized via the Sonogashira coupling of 1-chloro-4-iodobenzene and but-3-yn-2-one. The ketone can then be reacted with ammonia (B1221849) or an ammonia equivalent, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride to yield the target primary amine. youtube.comorganic-chemistry.org The use of enzymes in reductive amination is also a promising approach for achieving high stereoselectivity. wikipedia.org

Optimization of Reaction Conditions and Reagent Selection

The success of the proposed synthetic pathways relies heavily on the careful optimization of reaction conditions and the judicious selection of reagents for each step.

Catalyst Loading and Ligand Effects in Organometallic Transformations

In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the choice of ligand and catalyst loading are critical parameters that influence reaction efficiency and selectivity. numberanalytics.comacs.org Phosphine ligands are commonly employed to stabilize the palladium catalyst. nih.gov The steric and electronic properties of these ligands can significantly impact the outcome of the reaction. numberanalytics.com For instance, bulky ligands can enhance selectivity, while electron-rich ligands can improve reaction rates. numberanalytics.com

The catalyst loading, typically expressed in mol %, is another key variable. acs.org While higher catalyst loadings can increase reaction rates, they also increase costs and can lead to catalyst deactivation or side reactions. numberanalytics.comacs.org Therefore, optimizing the catalyst loading to the minimum effective amount is crucial for process efficiency.

The choice of palladium precursor, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, and the conditions for its in situ reduction to the active Pd(0) species also play a vital role. rsc.orglibretexts.org

Solvent and Temperature Optimization for Improved Yields and Selectivity

The selection of an appropriate solvent is paramount for the success of any chemical reaction. In Sonogashira couplings, the solvent must solubilize a variety of components, including the aryl halide, the alkyne, the palladium complex, the copper salt, and the base. lucp.net The polarity of the solvent can significantly affect the reaction rate and yield. lucp.net Common solvents for Sonogashira reactions include polar aprotic solvents like DMF and non-polar solvents such as toluene. numberanalytics.com

Temperature is another critical factor that must be carefully controlled. numberanalytics.com While higher temperatures generally lead to faster reaction rates, they can also promote side reactions and catalyst decomposition. numberanalytics.comnumberanalytics.com Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential.

For stereoselective reactions, both solvent and temperature can have a profound effect on the enantiomeric or diastereomeric excess of the product. rsc.orgrsc.org In some cases, a phenomenon known as "inversion temperature" can be observed, where the stereoselectivity of a reaction inverts above or below a certain temperature. rsc.org

Green Chemistry Principles in Synthetic Route Design

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound and related propargylamines, several strategies have emerged that align with the principles of green chemistry, such as atom economy, use of safer solvents, and catalytic efficiency.

One of the most prominent green methods for synthesizing propargylamines is the three-component coupling reaction of an aldehyde, an alkyne, and an amine (A³ coupling). libretexts.org This one-pot procedure is highly atom-economical as it combines three starting materials into a single product with minimal waste. libretexts.orgresearchgate.net The reaction to form this compound would involve 4-chlorophenylacetylene, acetaldehyde, and ammonia or a suitable amine source. The efficiency of A³ coupling is often enhanced by catalysts, and significant efforts have been made to develop sustainable catalytic systems. For instance, solid-supported copper catalysts, such as Cu/Al/oxide mesoporous "sponges," have proven to be robust, inexpensive, and easily recyclable, avoiding the challenges of separating homogeneous catalysts from the reaction mixture. d-nb.info

Further adhering to green principles, researchers have successfully performed A³ coupling reactions in environmentally benign solvents like water, or even under solvent-free conditions. organic-chemistry.orgrsc.org The use of water as a solvent is particularly advantageous, and silver iodide has been shown to effectively catalyze the reaction between aldehydes, alkynes, and amines in water without the need for a co-catalyst. organic-chemistry.org

Another innovative and sustainable approach is the metal-free decarboxylative coupling reaction. rsc.org This method can involve the reaction of an alkynyl carboxylic acid, an amine, and a carbonyl source (like paraformaldehyde) to yield the desired propargylamine (B41283). rsc.org This strategy avoids the use of transition metal catalysts, which can be toxic and expensive, and utilizes readily available carboxylic acids. rsc.orgwikipedia.org The reaction often proceeds with high chemoselectivity and can even be performed in water, further enhancing its green credentials. rsc.org

| Green Synthetic Approach | Key Features | Catalyst/Conditions | Relevant Starting Materials for Target Compound |

| A³ Coupling | High atom economy, one-pot synthesis. libretexts.org | Cu/Al solid catalyst, d-nb.info AgI in water, organic-chemistry.org Au/Ag complexes. rsc.orgresearchgate.net | 4-Chlorophenylacetylene, Acetaldehyde, Amine |

| Metal-Free Decarboxylative Coupling | Avoids transition metals, uses stable carboxylic acids. rsc.org | Typically thermal or base-induced. rsc.org | An appropriate amino acid, α-keto acid, and 4-chlorophenylacetylene. rsc.org |

| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields. organic-chemistry.org | Copper(I) oxide in water. organic-chemistry.org | Arylboronic acid, ammonia, propargyl halide. organic-chemistry.org |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling product outcomes. The formation of this compound can proceed through several pathways, with the A³ coupling being one of the most studied.

The mechanism of the widely used copper-catalyzed A³ coupling reaction is generally understood to proceed through a dual activation pathway. d-nb.info

Formation of a Metal Acetylide: The catalyst, typically a Cu(I) salt, reacts with the terminal alkyne (4-chlorophenylacetylene). The acidic C-H bond of the alkyne is activated, leading to the formation of a copper acetylide intermediate. d-nb.info This step is crucial for activating the alkyne for nucleophilic attack.

Formation of an Iminium Ion: Concurrently, the aldehyde (acetaldehyde) reacts with the amine to form a hemiaminal, which then dehydrates to generate a reactive iminium ion in situ. d-nb.info

Nucleophilic Addition: The copper acetylide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This C-C bond-forming step results in the propargylamine product, and the catalyst is regenerated, allowing the catalytic cycle to continue. d-nb.infomdpi.com

Alternative synthetic routes involve the direct amination of propargylic substrates. For instance, the substitution reaction of propargyl alcohols with amines can be catalyzed by iron(III) chloride (FeCl₃). organic-chemistry.org This transformation is believed to proceed through an Sₙ1-type mechanism. The Lewis acidic catalyst coordinates to the hydroxyl group of the propargyl alcohol, turning it into a good leaving group (H₂O). Departure of water generates a resonance-stabilized propargylic carbocation. sci-hub.seresearchgate.net This electrophilic intermediate is then intercepted by the amine nucleophile to yield the final propargylamine product. sci-hub.se

The carbon atom bonded to the amino group in this compound is a stereocenter. Consequently, the synthesis can result in a racemic mixture of enantiomers or be controlled to produce a single enantiomer or a mixture enriched in one. Achieving high stereoselectivity is a significant focus of modern synthetic chemistry.

Enantioselective A³ coupling reactions have been developed that provide access to chiral propargylamines with high enantiomeric excess (ee). organic-chemistry.org This is typically achieved by using a chiral ligand that coordinates to the metal catalyst (e.g., copper or gold). organic-chemistry.orgresearchgate.net For example, copper(I) bromide in the presence of a chiral quinoline-based ligand ( (R)-quinap) has been used to catalyze the one-pot reaction between an alkyne, an aldehyde, and an amine, affording chiral propargylamines in good yields and high enantioselectivity. organic-chemistry.org The chiral environment created by the ligand-metal complex directs the approach of the nucleophilic metal acetylide to one face of the prochiral iminium ion, leading to the preferential formation of one enantiomer.

Another powerful strategy for stereocontrol is the use of chiral auxiliaries. The highly stereoselective addition of a lithiated alkyne to a chiral N-tert-butanesulfinyl imine is a well-established method. acs.org In this approach, a chiral sulfinyl group is temporarily attached to the imine nitrogen. This auxiliary directs the incoming nucleophile to a specific face of the C=N double bond, resulting in excellent diastereoselectivity. The auxiliary can then be cleaved under mild acidic conditions to reveal the chiral primary amine. acs.org

| Stereocontrol Method | Principle | Typical Reagents/Catalysts | Expected Outcome |

| Chiral Catalysis | A chiral ligand on a metal catalyst creates a chiral environment, favoring the formation of one enantiomer. organic-chemistry.org | Cu(I) or Au(I) with chiral ligands like QUINAP, PYBOX, or biaryl P,N-ligands. organic-chemistry.org | High enantiomeric excess (e.g., up to 99% ee). organic-chemistry.org |

| Chiral Auxiliaries | A removable chiral group attached to a reactant directs the stereochemical course of the reaction. acs.org | Ellman's chiral N-tert-butanesulfinyl imines. acs.org | High diastereomeric ratios (e.g., >20:1 dr). acs.org |

| Chiral Base Catalysis | A chiral organic base catalyzes the reaction, inducing asymmetry. nih.gov | Chiral tertiary amine bases (e.g., Rawal's catalyst). nih.gov | Good to excellent enantio- and diastereoselectivity. nih.gov |

While specific thermodynamic and kinetic data for the synthesis of this compound are not extensively published, general principles governing the relevant reaction types can be discussed.

Kinetics: The rate of formation is highly dependent on the reaction conditions and the catalyst used. The primary role of the catalyst (e.g., Cu(I), Ag(I), Au(I)) in the A³ coupling is to lower the activation energy (Ea) for the key bond-forming steps, thereby increasing the reaction rate. libretexts.orgd-nb.info Without a catalyst, the reaction is often impractically slow.

Kinetic factors that can be controlled to optimize the synthesis include:

Temperature: Increasing the temperature generally increases the reaction rate, but can sometimes lead to the formation of side products or catalyst decomposition. Many modern catalytic systems are designed to operate efficiently at room temperature or under mild heating. organic-chemistry.org

Catalyst Loading: The concentration of the catalyst affects the rate. While a higher loading might speed up the reaction, from a green chemistry and economic perspective, minimizing the catalyst amount is desirable. nih.gov

Concentration of Reactants: The rate of this multi-component reaction is dependent on the concentration of all three starting materials.

In stereoselective synthesis, kinetic control is paramount. The desired stereoisomer is the one that is formed fastest (i.e., via the lowest energy transition state). The chiral catalyst or auxiliary achieves selectivity by significantly increasing the energy barrier for the formation of the undesired stereoisomer while providing a low-energy pathway to the desired one. nih.gov The difference in the activation energies (ΔΔG‡) between the two pathways determines the ratio of stereoisomers formed.

Advanced Structural Characterization and Spectroscopic Analysis for Mechanistic and Conformational Understanding

Vibrational Spectroscopic Analysis (Infrared and Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. For 4-(4-Chlorophenyl)but-3-yn-2-amine, these methods would be crucial for confirming the presence of its key structural features.

The infrared (IR) spectrum would be expected to exhibit characteristic absorption bands. A medium to weak band in the region of 2260-2100 cm⁻¹ would indicate the C≡C stretching vibration of the internal alkyne. The N-H stretching of the primary amine group would likely appear as two distinct bands in the 3500-3300 cm⁻¹ region. The C-N stretching vibration would be observed in the 1335-1250 cm⁻¹ range. Aromatic C-H stretching vibrations would produce sharp peaks around 3100-3000 cm⁻¹, while the C-Cl stretching vibration of the chlorophenyl group would be visible in the fingerprint region, typically between 800-600 cm⁻¹.

Raman spectroscopy , being complementary to IR, would be particularly useful for observing the symmetrical vibrations. The C≡C triple bond, being a relatively non-polar and symmetrical feature, would be expected to show a strong Raman signal in the 2260-2100 cm⁻¹ region. The symmetric stretching of the aromatic ring would also be a prominent feature.

Studying the compound in different solvent environments could reveal shifts in the vibrational frequencies, providing insights into intermolecular interactions, such as hydrogen bonding involving the amine group.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for the complete structural assignment of this compound.

¹H NMR would provide information on the number and environment of the protons. The aromatic protons on the 4-chlorophenyl ring would likely appear as two doublets in the aromatic region (δ 7.0-7.5 ppm) due to their coupling. The proton on the chiral carbon (C2) would likely be a quartet, coupled to the neighboring methyl protons. The methyl protons at C1 would appear as a doublet. The amine protons would present as a broad singlet, the chemical shift of which would be dependent on concentration and solvent.

¹³C NMR would reveal the number of unique carbon atoms. The two carbons of the alkyne would have characteristic shifts in the δ 65-90 ppm range. The carbons of the 4-chlorophenyl ring would appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a distinct chemical shift. The chiral carbon (C2) and the methyl carbon (C1) would be found in the aliphatic region.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign all proton and carbon signals and to establish the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, showing a correlation between the methine proton at C2 and the methyl protons at C1.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton and carbon skeletons of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be instrumental in determining the preferred conformation of the molecule in solution, for example, the relative orientation of the chlorophenyl ring and the butynamine (B1593366) chain.

Advanced NMR Applications in Conformational Analysis and Stereochemical Elucidation

The flexibility of the butynamine chain allows for various conformations. Advanced NMR techniques, such as variable temperature NMR studies, could be used to investigate the rotational barriers around the single bonds and to identify the most stable conformers. For this chiral molecule, specialized NMR techniques using chiral solvating agents could be employed to determine the enantiomeric purity and potentially assign the absolute configuration.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This would allow for the unambiguous confirmation of the molecular formula, C₁₀H₁₀ClN.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of a methyl group, cleavage of the bond between C2 and C3, and fragmentation of the chlorophenyl ring. Analysis of these fragments would corroborate the structure determined by NMR.

Computational Chemistry and in Silico Investigations of 4 4 Chlorophenyl but 3 Yn 2 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of 4-(4-Chlorophenyl)but-3-yn-2-amine.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be employed to optimize the molecular geometry and analyze its electronic properties. analis.com.my

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. nih.govnih.gov A smaller energy gap suggests higher reactivity.

Mulliken population analysis can be used to determine the distribution of atomic charges throughout the molecule. analis.com.mydergipark.org.tr This analysis helps in identifying the electrophilic and nucleophilic centers within this compound. The nitrogen atom of the amine group and the chlorine atom are expected to be regions of higher electron density, making them potential sites for electrophilic attack. Conversely, the carbon atoms of the but-3-yn-2-amine (B1312585) chain and the phenyl ring will have varying degrees of positive charge, indicating their susceptibility to nucleophilic attack.

The molecular electrostatic potential (MEP) surface visually represents the charge distribution. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. For this compound, the MEP would likely show negative potential around the chlorine and nitrogen atoms and positive potential around the hydrogen atoms of the amine group and the aromatic ring.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations can also predict spectroscopic data, which is invaluable for experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the structure of the synthesized compound. rsc.orgnih.govnih.gov

Predicted ¹H NMR spectra would show distinct signals for the aromatic protons, the methine proton adjacent to the amine group, the methyl protons, and the amine protons. Similarly, the ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.

The predicted IR spectrum would show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, the C≡C triple bond stretching, and the C-Cl stretching. nih.gov These predicted values help in the assignment of experimental spectra.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis of this compound involves identifying the stable conformations and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map the potential energy surface. nih.gov The most stable conformation, or the global minimum on the potential energy surface, represents the most likely structure of the molecule in its ground state. The flexibility of the but-3-yn-2-amine side chain allows for multiple conformations, and understanding their relative energies is crucial for predicting how the molecule might interact with a biological target.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with solvent molecules. nih.govnih.govnih.gov By simulating the motion of the atoms of this compound and the surrounding solvent (e.g., water) over a period of time, one can study how the solvent affects the molecule's conformation and dynamics. researchgate.net These simulations can reveal the stability of different conformations in a particular solvent and provide insights into the solvation process, which is important for understanding the molecule's solubility and transport properties.

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion)

Before a compound can be considered for pharmaceutical applications, its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), must be evaluated. In silico ADME prediction tools can provide an early assessment of these properties for this compound. dergipark.org.trnih.govresearchgate.net

These predictive models use the molecular structure to estimate properties such as:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Estimation of plasma protein binding and blood-brain barrier permeability.

Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.

Excretion: Prediction of the likely routes of elimination from the body.

These in silico predictions help in identifying potential liabilities of the molecule early in the drug discovery process.

Molecular Docking Simulations for Putative Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govimpactfactor.orgnih.gov This method is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. nih.govimpactfactor.orgnih.gov

The process involves:

Obtaining the 3D structure of the target protein, often from a protein data bank.

Docking the 3D structure of this compound into the active site of the target protein.

Using a scoring function to estimate the binding affinity and rank the different binding poses.

These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein, providing a rationale for the molecule's potential biological activity. nih.gov For instance, docking studies could explore the interaction of this compound with enzymes like cyclooxygenases (COX) or other relevant biological targets. impactfactor.org

Ligand-Protein Binding Affinity Predictions

There is no specific information available in published scientific literature regarding the ligand-protein binding affinity predictions for this compound. Computational studies detailing its binding energy, dissociation constants (Kd), or inhibition constants (Ki) against specific protein targets have not been documented.

Identification of Key Binding Interactions and Active Site Residues

Due to the absence of dedicated in silico studies on this compound, there is no information identifying the key binding interactions such as hydrogen bonds, hydrophobic interactions, or pi-stacking that may occur between this compound and potential protein targets. Consequently, the specific amino acid residues that would constitute the active binding site for this molecule remain unidentified.

Derivatization Strategies and Analogue Development of 4 4 Chlorophenyl but 3 Yn 2 Amine

Modification of the Terminal Alkyne Moiety

The carbon-carbon triple bond in 4-(4-chlorophenyl)but-3-yn-2-amine is a hub of reactivity, amenable to various addition and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. jetir.orgnih.govrsc.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. jetir.orgbeilstein-journals.org The reaction between a terminal alkyne, such as this compound, and an organic azide (B81097) in the presence of a copper(I) catalyst leads exclusively to the 1,4-disubstituted triazole product. nih.gov The copper(I) catalyst can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. beilstein-journals.org The resulting triazole ring is a stable and desirable pharmacophore in medicinal chemistry.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Conditions | Product | Yield |

| Phenylacetylene (B144264) | Benzyl azide | Cu(I) | Various | Room Temp | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | High |

| Propargyl compounds | Various azides | Cu(I) | Aqueous | Mild | 1,4-Disubstituted triazole | High |

| Terminal Alkynes | Hydrazoic acid (in situ) | Cu(I) with N-donor ligands | Methanol/Water | Room Temp | 4-Substituted-1H-1,2,3-triazole | High |

This table presents representative examples of CuAAC reactions on terminal alkynes, illustrating the expected reactivity of this compound.

Hydration and Hydroamination Reactions

The terminal alkyne can undergo hydration to form a ketone. This reaction is typically catalyzed by mercury salts, but greener, metal-free alternatives are also being explored. In the case of this compound, hydration would yield 4-(4-chlorophenyl)-2-oxobutan-2-amine.

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, offers another route to functionalized derivatives. For terminal alkynes, this reaction can be catalyzed by various metals, including gold and zinc, and typically follows Markovnikov selectivity to produce imines or enamines. For instance, the hydroamination of phenylacetylene with aniline, catalyzed by NHC-Gold(I) complexes, yields the corresponding imine. chemimpex.com

| Alkyne Substrate | Amine Substrate | Catalyst System | Solvent | Product |

| Phenylacetylene | Aniline | NHC-Gold(I) complexes / AgSbF₆ | Acetonitrile | N-(1-phenylethylidene)aniline |

| Propargylamides | Various amines | Zinc triflate | Not specified | Substituted imidazoles |

This table provides examples of hydroamination reactions on related alkyne substrates, suggesting potential pathways for the derivatization of this compound.

Oxidative Coupling Reactions

Oxidative coupling of terminal alkynes, such as the Glaser or Hay coupling, leads to the formation of symmetric 1,3-diynes. These reactions are typically catalyzed by copper salts in the presence of an oxidant, like oxygen. Applying this to this compound would result in a C-C bond formation at the terminal alkyne position, creating a dimeric structure. Furthermore, oxidative cross-coupling reactions with other terminal alkynes can lead to unsymmetrical diynes, expanding the molecular diversity.

| Alkyne 1 | Alkyne 2 | Catalyst System | Conditions | Product Type |

| Terminal Alkyne | Same Terminal Alkyne | Copper(I) salt / TMEDA / O₂ | Not specified | Symmetrical 1,3-diyne |

| Electron-deficient polyfluorophenylboronate esters | Terminal Alkynes | Copper catalyst | Mild | Cross-coupled alkynyl(fluoro)arene |

This table illustrates the general principles of oxidative coupling reactions of terminal alkynes.

Functionalization of the Amine Group

The secondary amine in this compound is a nucleophilic center that can readily participate in various bond-forming reactions.

Acylation and Sulfonylation Reactions

Acylation of the amine group with acyl chlorides or anhydrides is a straightforward method to introduce an amide functionality. This reaction typically proceeds under basic conditions to neutralize the HCl byproduct. The resulting amides are important structural motifs in many biologically active molecules.

Sulfonylation, the reaction of the amine with a sulfonyl chloride, yields a sulfonamide. This functional group is a key component in a wide range of pharmaceuticals. The reaction is generally carried out in the presence of a base. An expedient, one-pot synthesis of sulfinamides from sulfonyl chlorides has also been reported, which can then be further reacted with amines. rsc.org

| Amine Substrate | Acylating/Sulfonylating Agent | Base | Solvent | Product Type |

| Ethylamine | Ethanoyl chloride | Excess amine | Not specified | N-ethylethanamide |

| Various amines | Sulfonyl chlorides | Triethylamine | Dichloromethane | Sulfonamide |

| Benzylamine | Trifluoromethanesulfonyl chloride / PPh₃ | Triethylamine | Dichloromethane | Sulfinamide |

This table presents examples of acylation and sulfonylation reactions on primary and secondary amines, which are analogous to the expected reactivity of this compound.

Alkylation and Arylation Pathways

N-alkylation of the secondary amine can be achieved using alkyl halides. The reaction rate and selectivity (mono- vs. di-alkylation) can be influenced by the nature of the alkylating agent, the base, and the reaction conditions. For instance, the use of cesium carbonate in DMF has been shown to promote mono-N-alkylation of primary benzylamines and anilines.

N-arylation introduces an aromatic ring to the nitrogen atom, a common strategy in drug design. This can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, using aryl halides or arylboronic acids.

| Amine Substrate | Alkylating/Arylating Agent | Catalyst/Base System | Solvent | Product Type |

| Phthalimide | Alkyl halides | Potassium hydroxide | Ionic liquid | N-alkylated phthalimide |

| N-H containing heteroarenes | Arylboronic acids | Cupric acetate | Not specified | N-arylated heteroarenes |

| 4-Chloroquinazolines | N-methylanilines | Microwave irradiation | THF/Water | 4-Anilinoquinazolines |

This table showcases various N-alkylation and N-arylation methods applicable to secondary amines like this compound.

Cyclization Reactions to Form Heterocyclic Derivatives

The presence of both an amine and an alkyne functionality in this compound provides a versatile platform for the synthesis of a diverse range of heterocyclic compounds. These reactions are crucial as heterocycles are core structures in many biologically active molecules. nih.gov The intramolecular or intermolecular cyclization pathways can lead to the formation of various nitrogen-, oxygen-, and sulfur-containing ring systems.

For instance, the reaction of aryl/alkyl alkynyl aldehydes with amines, amidines, or other nucleophiles can yield imidazoles, pyrazoles, and other N-heterocycles. nih.gov While the specific cyclization reactions of this compound are not extensively detailed in the provided results, the general principles of heterocycle synthesis from similar building blocks are well-established. nih.govyoutube.com For example, a three-component reaction involving an amidine, an aryl alkynyl aldehyde, and an amine can produce imidazole (B134444) derivatives, often catalyzed by a silver salt like AgOAc. nih.gov Similarly, chiral N-heterocyclic carbene (NHC) organocatalysts can facilitate the atroposelective [3+2] cycloaddition of alkynyl aldehydes with urazoles to form pyrazolo[1,2-a]triazoles. nih.gov The amino group in this compound could potentially participate in similar cyclization strategies, either as a primary amine or after conversion to a suitable intermediate.

The synthesis of thiazole (B1198619) derivatives is another relevant area. For example, N-aryl-4-aryl-1,3-thiazole-2-amines have been synthesized and evaluated for their biological activities. nih.gov A potential route to thiazoles from this compound could involve reaction with a thiourea (B124793) derivative or a similar sulfur-containing reagent.

Furthermore, the synthesis of 1,3,5-oxadiazine derivatives from related thiourea precursors highlights another potential cyclization pathway. mdpi.com This involves the dehydrosulfurization of N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides to form the corresponding oxadiazine ring. While not a direct cyclization of the parent amine, this demonstrates how the core structure can be elaborated and then cyclized.

Modifications on the Chlorophenyl Ring

The chlorophenyl moiety of this compound offers significant opportunities for structural modification, which can profoundly influence the compound's electronic and steric properties.

Halogen Dance and Suzuki-Miyaura Cross-Coupling Reactions

The chlorine atom on the phenyl ring can be manipulated using various synthetic methodologies. One intriguing possibility is the halogen dance reaction , a base-induced migration of a halogen atom to a different position on an aromatic ring. wikipedia.orgscribd.comresearchgate.net This rearrangement could potentially be used to move the chloro substituent to the meta or ortho position, providing access to isomers that might be difficult to synthesize directly. The reaction is typically driven by thermodynamics, aiming for the most stable organometal intermediate. scribd.com Factors such as the choice of base, temperature, and solvent can influence the outcome of the halogen dance. wikipedia.orgscribd.com

More commonly, the chloro group can serve as a handle for Suzuki-Miyaura cross-coupling reactions . libretexts.orgfishersci.ie This powerful palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the aryl chloride with an organoboron compound, such as a boronic acid or ester. libretexts.orgfishersci.ie This would enable the introduction of a wide array of substituents onto the phenyl ring, including alkyl, alkenyl, and other aryl groups. The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.org The reactivity of the aryl chloride can be enhanced by the choice of palladium catalyst, ligands, and base. libretexts.orgfishersci.ie

| Reaction Type | Description | Potential Application to this compound |

| Halogen Dance | Base-induced migration of a halogen on an aromatic ring. wikipedia.orgscribd.comresearchgate.net | Isomerization of the chloro substituent to the meta or ortho position. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound. libretexts.orgfishersci.ie | Introduction of various substituents (alkyl, aryl, etc.) at the 4-position of the phenyl ring. |

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The introduction of different functional groups onto the chlorophenyl ring can systematically alter the electronic properties of the molecule. Electron-donating groups (EDGs) , such as alkyl, alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the aromatic ring. studypug.com This is achieved through inductive effects (for alkyl groups) or resonance effects (for groups with lone pairs). Conversely, electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the ring through inductive and/or resonance effects. studypug.com

| Substituent Type | Examples | Effect on Aromatic Ring |

| Electron-Donating Groups (EDGs) | -CH3, -OH, -NH2, -OR | Increase electron density. studypug.com |

| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -C=O, Halogens | Decrease electron density. studypug.com |

Stereochemical Implications of Derivatization and Analogue Synthesis

The chiral center at the 2-position of the but-3-yn-2-amine (B1312585) core introduces the element of stereochemistry into the derivatization and analogue synthesis of this compound. The synthesis of this compound will typically result in a racemic mixture of the (R)- and (S)-enantiomers.

Any derivatization reaction that does not involve the chiral center will likely preserve the stereochemistry, leading to racemic products if the starting material is racemic. However, if a chiral catalyst or reagent is used in a synthetic step, it may be possible to achieve stereoselective synthesis, yielding an enrichment of one enantiomer over the other. For example, the use of chiral N-heterocyclic carbene (NHC) catalysts in cycloaddition reactions has been shown to produce axially chiral products with good enantioselectivities. nih.gov

The resolution of the racemic mixture of this compound or its derivatives would be a crucial step in evaluating the biological activity of the individual enantiomers, as they often exhibit different pharmacological profiles. This can be achieved through classical methods such as the formation of diastereomeric salts with a chiral resolving agent, or through chiral chromatography. The synthesis of amines can be achieved through various methods, including the reduction of nitriles, amides, or azides, as well as through reductive amination. youtube.comyoutube.com The Gabriel synthesis is a notable method for preparing primary amines. youtube.com

The stereochemical configuration of the final analogues can have a significant impact on their interaction with biological targets. Therefore, controlling and defining the stereochemistry is a critical aspect of the analogue development process.

Exploration of Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical in Vivo Models

Evaluation of Enzyme Inhibition Profiles

There is no available data on the inhibitory effects of 4-(4-Chlorophenyl)but-3-yn-2-amine on any enzymes, including but not limited to Cyclooxygenases (COX), Lipoxygenases (LOX), Epidermal Growth Factor Receptor (EGFR), or Cysteinyl Leukotriene Receptor 2 (CysLT2).

Enzyme Kinetics and Inhibition Constants (IC50, Ki)

No studies reporting the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against any enzymatic targets were identified.

Selectivity Profiling against Enzyme Isoforms

Without primary enzyme inhibition data, no information exists regarding the selectivity of this compound for different enzyme isoforms.

Receptor Binding and Agonist/Antagonist Activity

No data from receptor binding assays are available for this compound. Therefore, it is not known whether this compound acts as an agonist or antagonist at any receptor.

Radioligand Binding Assays

No specific data from radioligand binding assays involving this compound are available in the public domain. Such assays are crucial for determining the binding affinity of a compound to specific receptors, ion channels, or transporters, and this information is currently lacking for the specified molecule.

Functional Receptor Assays

Similarly, there is no available information from functional receptor assays that would elucidate the functional consequences of this compound binding to a molecular target, such as agonism or antagonism.

Phenotypic Assays in Cell-Based Systems

Detailed research findings on the effects of this compound in cell-based phenotypic assays are not documented in accessible scientific literature. This includes a lack of data for the following specific assays:

Cell Viability and Proliferation Assays (e.g., MTT, BrdU)

No studies utilizing assays such as the MTT or BrdU incorporation to assess the impact of this compound on cell viability and proliferation have been identified.

Apoptosis and Cell Cycle Analysis

Information regarding the potential of this compound to induce apoptosis or alter the cell cycle in cellular models is not available.

Cellular Inflammatory Marker Modulation

There are no published findings on the ability of this compound to modulate the expression or activity of cellular inflammatory markers.

Antimicrobial Efficacy against Pathogenic Strains

While research exists on the antimicrobial properties of various compounds containing a 4-chlorophenyl group, specific data on the antimicrobial efficacy of this compound against pathogenic strains is not present in the available literature.

In Vivo Proof-of-Concept Studies in Animal Models (e.g., Analgesic, Anti-inflammatory)

No publicly available studies on the in vivo efficacy of this compound in animal models for conditions such as pain or inflammation were found.

Data regarding the assessment of pharmacodynamic markers in animal tissues following the administration of this compound are not available in the current body of scientific literature.

There are no published studies that assess the efficacy of this compound in established animal models of inflammation or other diseases.

Mechanistic Studies of Biological Action

The molecular mechanisms underlying the potential biological effects of this compound remain uninvestigated.

There is no information available regarding the specific biological targets of this compound. Consequently, no target validation studies have been reported.

The molecular interaction pathways through which this compound might exert any biological activity have not been elucidated.

Due to the absence of research data for this compound in the specified areas, no data tables can be generated.

Structure Activity Relationship Sar Studies

Systematic Investigation of Structural Features Influencing Biological Efficacy

The presence and position of a halogen substituent on the phenyl ring are known to significantly modulate the pharmacological activity of many drug molecules. In the context of MAO inhibitors, a chloro group can influence activity through a combination of electronic and steric effects.

For instance, in a series of pyridazinobenzylpiperidine derivatives, a 3-chloro substituent was found to impart greater MAO-B inhibition compared to other substituents like methoxy, fluoro, cyano, methyl, or bromo at the same position. nih.govresearchgate.net This suggests that the electron-withdrawing nature and the specific size of the chlorine atom at a particular position can be crucial for optimal interaction with the enzyme's active site. While this data is not for the exact compound , it provides a strong rationale for the importance of the 4-chloro substituent in 4-(4-Chlorophenyl)but-3-yn-2-amine.

Table 1: Effect of Phenyl Ring Substitution on MAO-B Inhibitory Activity in an Analogous Pyridazinobenzylpiperidine Series

| Compound | Substituent at 3-position | MAO-B IC50 (µM) |

| S5 | -Cl | 0.203 |

| S6 | -OCH3 | > S5 |

| S7 | -F | > S5 |

| S8 | -CN | > S5 |

| S9 | -CH3 | > S5 |

| S10 | -Br | > S5 |

| Data from a study on pyridazinobenzylpiperidine derivatives, illustrating the favorable effect of a chloro substituent. nih.govresearchgate.net |

The but-3-yn-2-amine (B1312585) scaffold contains a rigid alkyne (carbon-carbon triple bond) moiety. This feature is a key structural element in several known irreversible MAO inhibitors, such as pargyline (B1678468) and clorgiline. The alkyne group can act as a "warhead," forming a covalent adduct with the flavin cofactor (FAD) of the MAO enzyme, leading to its irreversible inhibition.

The rigidity of the alkyne linker also serves to hold the phenyl ring and the amine group in a specific spatial orientation, which is critical for proper binding to the enzyme's active site. The linear geometry of the alkyne can facilitate entry into the narrow active site cavity of MAO.

The primary amine group in this compound is essential for its activity as a MAO inhibitor. This group, in its protonated form at physiological pH, is believed to interact with key acidic residues in the MAO active site, such as glutamate (B1630785) or aspartate, through ionic bonding. This initial interaction is crucial for anchoring the inhibitor within the active site and orienting the alkyne moiety for subsequent covalent modification of the FAD cofactor.

Studies on related allylamine (B125299) antimycotics have shown that a tertiary allylamine function is a prerequisite for their activity. nih.gov While the amine in this compound is primary, this highlights the general importance of the amine group and suggests that its substitution pattern can significantly impact biological activity. Modification of this amine to a secondary or tertiary amine would likely alter its binding affinity and selectivity for MAO-A versus MAO-B.

The amine group in this compound is located on a chiral center (the second carbon of the butyne chain). Consequently, the compound can exist as two enantiomers, (R)- and (S)-4-(4-Chlorophenyl)but-3-yn-2-amine. The stereochemistry at this center is expected to have a profound impact on the compound's potency and its selectivity for the two isoforms of MAO (MAO-A and MAO-B).

The active sites of MAO-A and MAO-B are known to be stereoselective. Therefore, one enantiomer will likely fit better into the active site and have a higher binding affinity and inhibitory potency than the other. For example, in the case of the related compound rasagiline, the (R)-enantiomer is a potent, selective, and irreversible inhibitor of MAO-B, while the (S)-enantiomer is significantly less active. This underscores the critical role of stereochemistry in the design of potent and selective MAO inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs.

Development of Predictive Models for Analogues

The development of a predictive QSAR model for analogues of this compound would involve the synthesis of a library of related compounds with variations in the substituents on the phenyl ring, the nature of the linker, and the substitution pattern of the amine group. The biological activity, such as the IC50 for MAO inhibition, would be determined for each compound.

A typical QSAR study for MAO-A inhibitors might involve the generation of a pharmacophore model. nih.gov For instance, a model could consist of features like a hydrogen bond donor (from the amine), hydrophobic groups (the phenyl ring), and an aromatic ring. nih.gov Based on such a model, a 3D-QSAR analysis could be performed to develop a statistically valid predictive model.

The descriptors used in such a model could include:

Electronic parameters: Hammett constants (σ) to describe the electron-donating or -withdrawing nature of the phenyl ring substituents.

Steric parameters: Molar refractivity (MR) or Taft steric parameters (Es) to quantify the size and shape of substituents.

By correlating these descriptors with the observed biological activity, a QSAR equation can be derived. This equation would allow for the in silico screening of virtual libraries of analogues to identify new compounds with potentially enhanced potency and selectivity.

Identification of Key Physico-Chemical Descriptors for Activity

The biological activity of a molecule is intrinsically linked to its physico-chemical properties. For this compound, several key descriptors are crucial in defining its interaction with biological targets. These descriptors govern its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to specific proteins.

The core structure of this compound consists of a substituted aromatic ring and an aliphatic amine, features common in many biologically active compounds, particularly those targeting the central nervous system. The arylalkyne motif is a known pharmacophore in various enzyme inhibitors, including monoamine oxidase (MAO) inhibitors. nih.govpharmacy180.com

Key physico-chemical descriptors for this compound include:

Hydrophobicity (LogP): The presence of the 4-chlorophenyl group significantly contributes to the molecule's hydrophobicity. A higher LogP value can enhance membrane permeability, including passage across the blood-brain barrier, which is often a desirable trait for neurologically active compounds. acs.org Halogen substituents are known to increase lipophilicity.

pKa: The basicity of the amine group is a critical factor. The pKa determines the ionization state of the molecule at physiological pH, which in turn affects its solubility, receptor interaction, and ability to cross biological membranes.

Hydrogen Bonding Capacity: The primary amine group can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand within a protein's binding site. The nitrogen atom can also act as a hydrogen bond acceptor.

Molecular Weight and Size: These fundamental properties influence the compound's diffusion and steric compatibility with the target's binding pocket.

Aromaticity and π-systems: The phenyl ring and the alkyne moiety provide regions for π-π stacking and other non-covalent interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in a protein's active site. nih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

The following table summarizes the key physico-chemical descriptors and their predicted influence on the activity of this compound.

| Physico-Chemical Descriptor | Structural Feature | Predicted Influence on Activity |

| Hydrophobicity (cLogP) | 4-Chlorophenyl group | Enhances membrane permeability and potential for CNS activity. |

| pKa | But-3-yn-2-amine | Determines ionization state, influencing solubility and receptor binding. |

| Hydrogen Bond Donor | Primary amine (-NH2) | Forms key interactions with target protein residues. |

| Hydrogen Bond Acceptor | Amine nitrogen, π-system of the alkyne and aromatic ring | Participates in binding interactions with the biological target. |

| Aromatic Features | Phenyl ring | Allows for π-π stacking interactions within the binding site. nih.gov |

| Halogen Atom | Chlorine | Can participate in halogen bonding, potentially increasing binding affinity. acs.org |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. dovepress.comnih.gov In the absence of a known 3D structure of the biological target, a ligand-based approach can be employed, where a pharmacophore model is derived from a set of active molecules. nih.gov

For this compound, a hypothetical pharmacophore model can be constructed based on its key structural elements. This model serves as a 3D query for virtual screening of compound libraries to identify new molecules with similar activity. dovepress.com

The key pharmacophoric features of this compound are likely to include:

An Aromatic Ring (AR): Representing the 4-chlorophenyl group, crucial for hydrophobic and π-stacking interactions.

A Hydrophobic Feature (HY): The entire molecule possesses significant hydrophobicity, with the chlorophenyl moiety being the primary contributor.

A Hydrogen Bond Donor (HBD): The primary amine group.

A Positive Ionizable Feature (PI): The amine group, which is likely protonated at physiological pH.

A Hydrogen Bond Acceptor (HBA): The nitrogen atom and the electron-rich alkyne bond.

The following table details the proposed pharmacophoric features of this compound.

| Pharmacophoric Feature | Structural Moiety | Role in Molecular Recognition |

| Aromatic Ring (AR) | 4-Chlorophenyl | π-π stacking with aromatic residues of the target. nih.gov |

| Hydrophobic Feature (HY) | Chlorophenyl and alkyne bridge | Van der Waals interactions with nonpolar pockets of the target. |

| Hydrogen Bond Donor (HBD) | -NH2 group | Anchoring the ligand in the binding site through hydrogen bonds. |

| Positive Ionizable (PI) | Protonated amine | Electrostatic interactions with negatively charged residues. |

Ligand-based drug design utilizes such pharmacophore models to design new chemical entities with improved potency and selectivity. nih.gov By understanding the essential features for activity, medicinal chemists can make targeted modifications to the lead structure. For instance, the substitution pattern on the phenyl ring could be altered to optimize hydrophobic or electronic interactions. The length and nature of the linker between the aromatic ring and the amine could also be modified to improve the geometry of interaction with the target protein. This iterative process of design, synthesis, and testing, guided by the pharmacophore model, is a cornerstone of modern drug discovery. mdpi.com

Future Directions and Advanced Research Perspectives

Design and Synthesis of Targeted Probes for Mechanistic Exploration

To elucidate the mechanism of action and identify the biological partners of 4-(4-chlorophenyl)but-3-yn-2-amine, the design and synthesis of targeted chemical probes would be a critical step. The inherent reactivity of the alkyne group makes it an ideal handle for "click chemistry" reactions, a set of biocompatible reactions that enable the linking of a biomolecule to a reporter molecule.

Future research could focus on synthesizing derivatives of this compound that incorporate a reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine) or an affinity tag (e.g., biotin). These probes could be used in cell-based assays to visualize the subcellular localization of the compound's targets or to isolate and identify binding proteins through affinity purification followed by mass spectrometry.

Table 1: Potential Chemical Probes Based on this compound

| Probe Type | Reporter Tag | Potential Application |

| Fluorescent Probe | Fluorescein Isothiocyanate (FITC) | Cellular imaging and localization studies |

| Affinity Probe | Biotin | Pull-down assays and target identification |

| Photoaffinity Probe | Benzophenone | Covalent cross-linking to target proteins |

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motifs within this compound suggest several potential biological targets. The propargylamine (B41283) moiety (a molecule containing both an alkyne and an amine group) is a known pharmacophore that can act as an inhibitor of certain enzymes, such as monoamine oxidases (MAOs).

A comprehensive screening campaign against a panel of enzymes, receptors, and ion channels could reveal novel biological targets. Initial investigations might focus on neurological targets due to the prevalence of the propargylamine scaffold in neuropharmacology. Furthermore, the 4-chlorophenyl group is a common feature in compounds targeting a range of biological systems, and its influence on target specificity would be a key area of investigation. Potential therapeutic areas to explore could include neurodegenerative diseases, psychiatric disorders, or oncology, depending on the identified biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design

As the understanding of this compound's structure-activity relationship (SAR) develops, artificial intelligence (AI) and machine learning (ML) could be powerful tools for optimizing its properties. Initial experimental data from screening and probe studies could be used to train ML models.

These models could then predict the activity of virtual derivatives, allowing for the in silico design of new compounds with improved potency, selectivity, or pharmacokinetic properties. Generative AI models could also be employed to propose entirely novel molecular structures based on the core scaffold of this compound, expanding the chemical space for exploration.

Development of Advanced Delivery Systems for Research Applications

For in vivo research applications, the development of advanced delivery systems for this compound could be crucial. The compound's physicochemical properties, such as its solubility and stability, would first need to be characterized.

Based on these properties, various formulation strategies could be explored to enhance its bioavailability and target engagement. For instance, encapsulation in liposomes or polymeric nanoparticles could improve its solubility and circulation time. For targeted delivery, these nanoparticles could be functionalized with ligands that bind to specific cell surface receptors, thereby concentrating the compound at the desired site of action and minimizing off-target effects.

Collaborative Research Opportunities in Chemical Biology and Drug Discovery

The multifaceted research required to fully characterize this compound lends itself to a collaborative approach. Academic labs specializing in synthetic chemistry, chemical biology, and computational chemistry could partner with research institutions and pharmaceutical companies.

Such collaborations could accelerate the pace of discovery, from initial probe synthesis and target identification to preclinical evaluation. Open science initiatives, where data and research tools are shared freely, could also foster a broader community of researchers interested in exploring the potential of this and related compounds. A multidisciplinary effort would be essential to unlock the full therapeutic and research potential of this compound.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)but-3-yn-2-amine, and what key intermediates are involved?

A common synthetic approach involves the reduction of nitro intermediates followed by cyclization or functionalization. For example, 2,5-dimethyl-4-nitro-3’-trifluoromethyl-4’-chlordiphenyl oxide can be reduced using iron powder and formic acid to yield intermediates like 3-trifluoromethyl-4-chloride-2’,5’-dimethyl-4’-phenoxyformanilide. Subsequent dehydration with phosphorus oxychloride generates the target amine . Alternative routes may involve Sonogashira coupling to introduce the alkyne moiety, followed by amine protection/deprotection strategies.

Q. How is the structural characterization of this compound typically performed?

Structural elucidation relies on:

- NMR spectroscopy : and NMR to confirm aromatic proton environments and amine functionality. For example, coupling constants (e.g., ) distinguish para-substituted chlorophenyl groups .

- X-ray crystallography : Resolves bond angles (e.g., C≡C bond at ~176°) and dihedral angles between the chlorophenyl and amine groups .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 208.07) .

Q. What solvents and conditions are optimal for recrystallizing this compound to achieve high purity?

Recrystallization is typically performed using ethanol or ethyl acetate at 60–80°C, followed by slow cooling. The chlorophenyl group’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF) for intermediates, while amines may require inert atmospheres (N) to prevent oxidation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions between NMR and mass data often arise from tautomerism or dynamic equilibria. Strategies include:

- Variable-temperature NMR : Identifies conformational changes (e.g., amine proton exchange broadening at elevated temperatures) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

- X-ray crystallography : Provides definitive bond-length evidence to resolve ambiguity in alkyne vs. allene configurations .

Q. How does the electronic nature of the chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atom enhances the alkyne’s electrophilicity, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura). The para-substitution minimizes steric hindrance, allowing regioselective functionalization at the β-position of the alkyne. This reactivity is critical for synthesizing biaryl derivatives for medicinal chemistry applications .

Q. What role does this compound play in the synthesis of bioactive heterocycles?

The amine serves as a precursor for thiazole and oxazole rings via cyclocondensation with thioureas or α-haloketones. For example, reaction with 4-(dimethylamino)benzaldehyde forms Schiff base derivatives, which exhibit antimicrobial activity. The chlorophenyl group enhances π-stacking in target enzymes, as seen in sphingosine kinase inhibitors .

Q. How can computational chemistry predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to receptors like G-protein-coupled receptors (GPCRs). The chlorophenyl group’s hydrophobic interactions and the alkyne’s linear geometry are optimized for binding pockets with aromatic residues (e.g., Tyr, Phe). Free energy perturbation (FEP) calculations further refine affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.